4-(3,3,3-Trifluoropropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3,3-Trifluoropropyl)morpholine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . It is characterized by the presence of a morpholine ring substituted with a trifluoropropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3,3,3-Trifluoropropyl)morpholine involves the reaction of morpholine with 3,3,3-trifluoropropyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . The reaction can be summarized as follows:
Morpholine+3,3,3-Trifluoropropyl Bromide→this compound+KBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoropropyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides.
Reduction Reactions: Reduction of the trifluoropropyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield this compound N-oxide.
Scientific Research Applications
4-(3,3,3-Trifluoropropyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropyl)morpholine involves its interaction with specific molecular targets. For instance, it can penetrate biological membranes and affect the free energy profile of water penetration, influencing cellular processes . The trifluoropropyl group may enhance its binding affinity to certain proteins or enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-3,3,3-trifluoropropyl)morpholine: Similar structure but with a bromo group instead of a hydrogen atom.
3,3,3-Trifluoropropyltrimethoxysilane: Contains a trifluoropropyl group but attached to a silane instead of a morpholine ring.
Uniqueness
4-(3,3,3-Trifluoropropyl)morpholine is unique due to the presence of both a morpholine ring and a trifluoropropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H12F3NO |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
4-(3,3,3-trifluoropropyl)morpholine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)1-2-11-3-5-12-6-4-11/h1-6H2 |
InChI Key |
QJVMVFANVDZPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.